2,3-Dimethylnaphthalene

Descripción general

Descripción

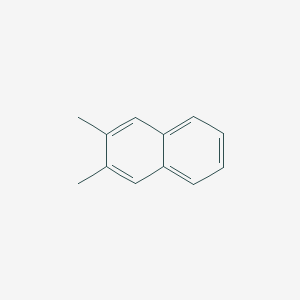

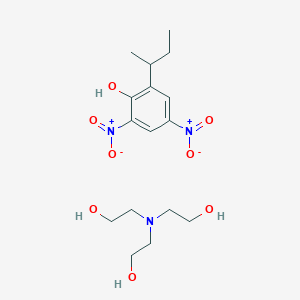

2,3-Dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 3 . It is used in the identification of individual aromatic hydrocarbons in the kerosene fraction .

Synthesis Analysis

From a kinetic investigation of the action of ozone on naphthalene and 2,3-dimethylnaphthalene, it appears that in both cases two molecules of ozone are rapidly taken up . The diozonide formed continues to react very slowly with ozone .Molecular Structure Analysis

The molecular weight of 2,3-Dimethylnaphthalene is 156.2237 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Upon the action of ozone on 2,3-dimethylnaphthalene, two isomeric diozonides are formed . In one diozonide (main product), the O3 groups are bound in the methylated six-membered ring . The other diozonide (by-product) contains the O3 groups in the non-methylated six-membered ring .Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dimethylnaphthalene is 156.2237 . The solid form of 2,3-Dimethylnaphthalene has a heat capacity of 215 J/mol*K at 298K .Aplicaciones Científicas De Investigación

Identification of Aromatic Hydrocarbons

2,3-Dimethylnaphthalene is utilized in the identification of individual aromatic hydrocarbons in kerosene fractions with boiling points ranging from 150-250°C. This application is crucial in the petrochemical industry for quality control and product specification .

Magnetic Properties Modulation

Research has been conducted on modifying the electronic structure and molecular interaction of naphthalene through methyl modification, specifically with 2,3-dimethylnaphthalene, to modulate its magnetic properties. This could lead to advancements in materials science, particularly in the development of new magnetic materials .

Thermodynamic Properties Analysis

The compound has been studied for its condensed-phase heat capacities and derived thermodynamic properties. Such studies are important for understanding the physical characteristics of chemical compounds and can have implications in various fields such as material science and engineering .

Spectral Properties Investigation

The spectral properties of 2,3-dimethylnaphthalene have been investigated, particularly how they change with concentration when dissolved in hexane. This research is significant for understanding the photophysical behavior of organic compounds, which can be applied in fields like photochemistry and sensor development .

Mecanismo De Acción

Mode of Action

The mode of action of 2,3-Dimethylnaphthalene is not well understood. As a derivative of naphthalene, it may interact with biological molecules in a similar manner. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethylnaphthalene are not well documented. Given its structural similarity to naphthalene, it may affect similar pathways. Naphthalene is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to proteins and DNA, potentially leading to cellular damage

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2,3-Dimethylnaphthalene are not well studied. As a lipophilic compound, it is likely to be absorbed through the gastrointestinal tract following oral ingestion. It may also be absorbed through the skin or lungs if inhaled or applied topically . The compound is likely metabolized in the liver, similar to other naphthalene derivatives, and excreted in the urine or feces .

Result of Action

Given its structural similarity to naphthalene, it may cause similar effects, such as DNA damage and disruption of cellular functions . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylnaphthalene. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature, pH, and light exposure can also affect its stability

Safety and Hazards

2,3-Dimethylnaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

2,3-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUMAYGTYQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060383 | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,3-Dimethylnaphthalene | |

CAS RN |

581-40-8 | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35DJ6SE17O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylnaphthalene?

A1: 2,3-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

Q2: Are there any spectroscopic data available for 2,3-Dimethylnaphthalene?

A2: Yes, several spectroscopic techniques have been used to characterize 2,3-Dimethylnaphthalene. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] NMR has been extensively used to study the structure, dynamics, and interactions of 2,3-Dimethylnaphthalene, particularly focusing on its methyl group rotations and molecular disorder.

- Mass Spectrometry (MS): [, ] Both positive and negative ion mass spectra have been reported, providing information on fragmentation patterns and ionization behavior.

- Infrared (IR) and Raman Spectroscopy: [] These techniques provide insights into the vibrational modes of the molecule and have been used to study its dynamics and phase transitions.

- UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy has been employed to investigate the electronic transitions and photophysical properties of 2,3-Dimethylnaphthalene, particularly in the context of its fluorescence and phosphorescence behavior.

Q3: Is 2,3-Dimethylnaphthalene known to form mixed crystals with other compounds?

A: Yes, 2,3-Dimethylnaphthalene readily forms mixed crystals with various aromatic hydrocarbons. Notably, it forms a molecular compound with anthracene, confirmed by X-ray diffraction and differential scanning calorimetry. [, ] It also forms mixed crystals with dibenzoterrylene, exhibiting interesting spectral shifts attributed to structural disturbances within the 2,3-Dimethylnaphthalene crystal lattice. []

Q4: Does the presence of 2,3-Dimethylnaphthalene in mixed crystals impact the fluorescence properties of the other components?

A: Yes, the incorporation of 2,3-Dimethylnaphthalene within mixed crystals can significantly alter the fluorescence behavior of co-crystallized molecules. For instance, the fluorescence lifetime of singlet excitons in 2,3-Dimethylnaphthalene crystals is measured to be 80 ns, influencing energy transfer processes within the mixed crystal. [] Additionally, the fluorescence spectra of anthracene embedded in 2,3-Dimethylnaphthalene exhibit characteristic features related to their specific interactions. []

Q5: How does 2,3-Dimethylnaphthalene react with ozone?

A: The ozonization of 2,3-Dimethylnaphthalene results in the formation of glyoxal, methylglyoxal, and dimethylglyoxal. [, ] The reaction proceeds through the initial addition of ozone to an α-β bond of the naphthalene ring system, followed by further reactions leading to the observed products. This reaction is significant in understanding the bond structure and reactivity of naphthalene and its derivatives. []

Q6: Can 2,3-Dimethylnaphthalene be hydrogenated, and what are the typical catalysts and reaction conditions?

A: Yes, 2,3-Dimethylnaphthalene can be hydrogenated. Nickel-molybdenum sulfide catalysts have been shown to be effective for this reaction, particularly under conditions relevant to water gas shift reactions (WGSR). [] These catalysts, often prepared in situ from water-soluble precursors, exhibit high activity for the hydrogenation of 2,3-Dimethylnaphthalene and other aromatic compounds. [, ] The reaction typically occurs at elevated temperatures (380-420 °C) and pressures (5 MPa) in the presence of water and carbon monoxide. []

Q7: Have there been any computational studies on the Van der Waals complexes of 2,3-Dimethylnaphthalene?

A: Yes, advanced computational methods, such as three-dimensional (3D) discrete variable representation (DVR) calculations, have been employed to study the Van der Waals vibrational states of 2,3-Dimethylnaphthalene complexes, particularly with argon (2,3-DMN · Ar). [, ] These calculations have successfully reproduced experimental spectroscopic data and provided insights into the intermolecular potential energy surface and dynamics of these complexes. [, ]

Q8: How do structural modifications of 2,3-Dimethylnaphthalene influence its reactivity towards hydroxyl radicals (OH)?

A: The reactivity of 2,3-Dimethylnaphthalene and its methylated analogs with hydroxyl radicals has been investigated under simulated atmospheric conditions. [] The results indicate that the position and number of methyl substituents on the naphthalene ring significantly affect the reaction rate with OH radicals. For instance, 1-methylnaphthalene reacts 1.5 times faster, while 2-methylnaphthalene reacts 2.1 times faster than 2,3-Dimethylnaphthalene with OH radicals. [] These findings highlight the influence of substituent effects on the reactivity of naphthalene derivatives towards atmospheric oxidants.

Q9: Are there any known bacteria capable of degrading 2,3-Dimethylnaphthalene?

A: Yes, certain bacterial species have demonstrated the ability to degrade 2,3-Dimethylnaphthalene. Notably, Pseudomonas cepacia F297 can utilize 2,3-Dimethylnaphthalene as a growth substrate, transforming it through aromatic ring oxidation and cleavage. [] Additionally, Pseudomonas paucimobilis EPA505, isolated from a creosote waste site, exhibits activity towards 2,3-Dimethylnaphthalene and other polycyclic aromatic hydrocarbons. [] These findings suggest the potential for bioremediation strategies targeting the removal of 2,3-Dimethylnaphthalene and related compounds from contaminated environments.

Q10: Does the research on 2,3-Dimethylnaphthalene offer insights into potential alternatives or substitutes for specific applications?

A: While the provided research primarily focuses on the fundamental properties and reactivity of 2,3-Dimethylnaphthalene, it indirectly contributes to a broader understanding of aromatic hydrocarbons and their behavior. The insights gained from studying 2,3-Dimethylnaphthalene, such as its reactivity, catalytic properties, and biodegradability, can inform the development of alternative compounds or processes for various applications. For instance, understanding the factors influencing the hydrogenation of 2,3-Dimethylnaphthalene can guide the design of improved catalysts or reaction conditions for the production of specific decalin isomers or other valuable chemicals. [] Moreover, exploring the biodegradation pathways of 2,3-Dimethylnaphthalene can aid in identifying potential bacterial strains or enzymes suitable for bioremediation strategies targeting similar aromatic pollutants. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)